Uridine, 4'-C-methyl-
Description
Structure
2D Structure
Properties
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-3-methyl-1-[(Z)-3-oxoprop-1-enyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O6/c1-11(6-15)8(17)7(16)9(19-11)13(4-3-5-14)10(18)12-2/h3-5,7-9,15-17H,6H2,1-2H3,(H,12,18)/b4-3-/t7-,8+,9-,11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWKINXGMPTJFH-VIILRJSNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C(O1)N(C=CC=O)C(=O)NC)O)O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@H]([C@H]([C@@H](O1)N(/C=C\C=O)C(=O)NC)O)O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 C Methylated Uridine Analogues
Stereoselective Synthesis Approaches for 4'-C-Methylated Uridine (B1682114)
The precise control of stereochemistry at the 4'-position is crucial for the biological activity of nucleoside analogues. Various stereoselective synthetic strategies have been developed to achieve the desired configuration of the 4'-C-methyl group.
Synthesis from Carbohydrate Precursors
A common and effective approach for the synthesis of 4'-C-methylated nucleosides involves starting from readily available carbohydrate precursors. D-glucose, for instance, can serve as a starting material to prepare key intermediates like 4-C-methyl-D-ribofuranose derivatives. researchgate.net This method involves a series of chemical transformations, including regioselective protection of hydroxyl groups, introduction of the methyl group, and eventual glycosylation with the nucleobase. researchgate.net For example, a 4-C-methyl-D-ribose derivative can be glycosylated with a silylated bromovinyl uracil (B121893) to produce the target 4'-C-methylated uridine analogue. nih.gov The stereochemistry of the final product is often dictated by the stereochemistry of the carbohydrate precursor and the reaction conditions employed during key steps.
A diastereoselective synthesis of C4'-methylated uridine analogs has been achieved using a protecting group strategy that facilitates a switchable diastereoselective α- or β-C4'/C5'-spirocyclopropanation. researchgate.net Subsequent base-mediated ring-opening of the spirocyclopropanol moiety yields the desired 4'-C-methylated uridine derivatives in either the D-ribose or L-lyxose configuration. researchgate.net
Convergent Synthetic Strategies
Convergent synthesis offers an efficient route to C-nucleosides, including 4'-C-methylated analogues, by coupling a pre-synthesized sugar moiety with a pre-formed nucleobase. beilstein-journals.org This approach allows for greater flexibility in modifying both the sugar and the base independently. beilstein-journals.org While broadly applicable to C-nucleosides, the principles of convergent synthesis can be adapted for 4'-C-methylated uridine. This typically involves the preparation of a 4'-C-methylated ribosyl derivative with a suitable leaving group at the anomeric carbon (C1'), which is then coupled with a metalated or silylated uracil derivative. beilstein-journals.org A key challenge in convergent synthesis is controlling the stereochemistry at the anomeric center to obtain the desired β-anomer, which is the naturally occurring configuration. beilstein-journals.org
Introduction of 4'-C-Methyl Grouping
The introduction of the methyl group at the 4'-position of the sugar ring is a critical step in the synthesis of these analogues. One strategy involves the use of a versatile intramolecular transacetalization reaction, which has been shown to be compatible with the introduction of a methyl group using Grignard reagents. researchgate.net Another approach involves the preparation of a key intermediate, a 4-C-methyl-D-ribofuranose derivative, from D-glucose through regioselective benzylation of hydroxymethyl groups and subsequent reduction of an iodide formed from the remaining hydroxymethyl group. researchgate.net Several 4'-C-methylnucleosides have been successfully prepared, and their conformational analysis by 1H-NMR has shown that they tend to adopt a 3'-exo furanose ring conformation, which differs from the 3'-endo conformation of natural nucleosides. nih.gov
Synthesis of Phosphoramidite (B1245037) Building Blocks for Oligonucleotide Synthesis
For the incorporation of 4'-C-methylated uridine analogues into oligonucleotides using automated solid-phase synthesis, they must be converted into their corresponding phosphoramidite derivatives. This involves a multi-step process of protection, deprotection, and phosphitylation.
Preparation of 4'-C-Methyl Uridine Phosphoramidites
The synthesis of a 4'-C-methyl uridine phosphoramidite typically begins with the appropriately protected 4'-C-methyl uridine nucleoside. The 5'-hydroxyl group is selectively protected with a dimethoxytrityl (DMTr) group, which is acid-labile and allows for easy removal during oligonucleotide synthesis. The 3'-hydroxyl group is then reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a mild base like N,N-diisopropylethylamine (DIPEA). rsc.org This reaction introduces the phosphoramidite moiety at the 3'-position, rendering the molecule ready for solid-phase oligonucleotide synthesis.
| Step | Reagents and Conditions | Purpose |
| 5'-Hydroxyl Protection | 4,4'-dimethoxytrityl chloride (DMTrCl), Pyridine | To protect the 5'-hydroxyl group, enabling selective reaction at the 3'-hydroxyl. |
| Phosphitylation | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, N,N-Diisopropylethylamine (DIPEA) | To introduce the reactive phosphoramidite moiety at the 3'-hydroxyl position. |
Preparation of 4'-C-Aminoalkyl-2'-O-Methyl Uridine Phosphoramidites
The synthesis of more complex analogues, such as 4'-C-aminoalkyl-2'-O-methyl uridine phosphoramidites, follows a more elaborate pathway but adheres to the same fundamental principles. For the synthesis of 4′-C-α-aminoethoxy-2′-O-methyl-5-methyl-uridine phosphoramidite, the process starts from commercially available 2'-O-methyl-5-methyl-uridine. rsc.org The synthesis involves several key steps including the formation of an epoxide, followed by a zinc chloride-mediated addition of an N-protected aminoethanol. rsc.org The subsequent steps involve the protection of the 5'-hydroxyl group with a DMTr group, removal of a silyl (B83357) protecting group from the 3'-hydroxyl, and finally, phosphitylation. rsc.orgrsc.org
A detailed synthetic scheme for 4′-C-α-aminoethoxy-2′-O-methyl-5-methyl-uridine phosphoramidite is outlined below: rsc.orgrsc.org
| Step | Reagents and Conditions | Intermediate/Product | Yield |
| 1 | PPh₃, imidazole, I₂, THF; then DBU; then TBDMSCl, imidazole, DCM | Protected 2',3'-unsaturated uridine | 74% (3 steps) |
| 2 | Oxone®, sat. NaHCO₃ aq., DCM, acetone | Epoxide intermediate | - |
| 3 | N-trifluoroacetylaminoethanol, ZnCl₂, THF | 4'-C-aminoethoxy uridine derivative | 29% (2 steps) |
| 4 | DMTrCl, DIPEA, pyridine | 5'-O-DMTr protected nucleoside | 79% |
| 5 | TBAF, THF | 3'-OH deprotected nucleoside | 86% |
| 6 | CEPCl, DIPEA, THF | Final Phosphoramidite | 55% |
Preparation of 4'-C-Fluoro-2'-C-Methyl Uridine Phosphoramidites
The synthesis of 4'-C-fluoro-2'-C-methyl uridine analogues is a key area of research, particularly for the development of antiviral agents. A notable approach involves the synthesis of 4'-fluoro-2'-C-substituted uridines, which can then be converted into their corresponding 5'-phosphoramidate prodrugs. researchgate.net These phosphoramidates are designed to efficiently deliver the active nucleoside triphosphate into target cells.
The general synthetic route often starts with a suitably protected uridine derivative. A key step is the introduction of the fluorine atom at the 4'-position, which can be achieved using various fluorinating agents. Subsequent methylation at the 2'-position is then carried out. The final step in preparing the phosphoramidite is the reaction of the 5'-hydroxyl group of the modified nucleoside with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. This process yields the desired phosphoramidite, which is a crucial building block for the automated synthesis of modified oligonucleotides. wikipedia.org
A specific example is the synthesis of the 4'-fluoro-2'-C-methyluridine 5'-phosphoramidate prodrug, AL-335, which has shown promising results in clinical trials for the treatment of Hepatitis C. researchgate.net The triphosphates of these uridine analogues have demonstrated potent inhibition of the HCV NS5B polymerase. researchgate.net
Table 1: Synthetic Steps for 4'-C-Fluoro-2'-C-Methyl Uridine Phosphoramidites
| Step | Description | Key Reagents/Conditions |
| 1 | Protection of Uridine | Standard protecting groups for hydroxyl and amino functionalities |
| 2 | 4'-Fluorination | Electrophilic fluorinating agents |
| 3 | 2'-C-Methylation | Methylating agents |
| 4 | 5'-Deprotection | Selective removal of the 5'-protecting group |
| 5 | Phosphitylation | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, weak acid catalyst |
Preparation of 4'-C-Hydroxymethyl Uridine Analogues
The synthesis of 4'-C-hydroxymethyl uridine analogues introduces an additional functional group that can influence the properties of oligonucleotides. A common strategy begins with the synthesis of 2',3'-Di-O-tert-butyldimethylsilyl-4'-C-(hydroxymethyl)uridine. nih.gov This key intermediate is then converted into phosphoramidite building blocks suitable for automated DNA/RNA synthesis. nih.gov
The introduction of the 4'-C-hydroxymethyl group can be achieved through a multi-step process starting from a protected uridine precursor. This often involves the formation of an aldehyde at the 4'-position, followed by a reaction to add the hydroxymethyl group. The resulting diol can then be selectively protected to allow for further chemical manipulations. These modifications have been shown to moderately to strongly lower hybridization properties towards complementary DNA but show more promising results with complementary RNA, with only small decreases in melting temperature. nih.gov
Synthesis of Multifunctionalized 4'-C-Methylated Uridine Analogues
To further refine the properties of therapeutic oligonucleotides, multiple modifications can be introduced into a single uridine analogue. This includes combining 2'-O-methyl and 4'-C-methyl modifications, as well as incorporating other functional groups.
The combination of 2'-O-methylation and 4'-C-methylation is a prevalent strategy in the design of antisense oligonucleotides and siRNAs. The 2'-O-methyl group is known to increase nuclease resistance and binding affinity to RNA targets. The synthesis of these dual-modified analogues typically involves a multi-step process starting from a protected uridine. nih.gov
One approach involves the synthesis of O2,2'-anhydro-l-uridine as a key intermediate. nih.govacs.org This can then be reacted with a methylating agent to introduce the 2'-O-methyl group. nih.govacs.org Subsequent steps would then focus on the introduction of the 4'-C-methyl group. The order of these modifications can be varied depending on the specific synthetic route and the desired stereochemistry.
The conjugation of functional groups such as aminoethoxy, cholesterol, and pyridyl moieties to 4'-C-methylated uridine analogues can significantly enhance their therapeutic potential. researchgate.netresearchgate.netnih.gov Cholesterol conjugation, for instance, can facilitate cellular uptake without the need for transfection agents. nih.gov
The synthesis of these conjugates often utilizes click chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.netnih.gov For example, a 4'-C-azidomethyl-2'-O-methyl uridine can be reacted with an alkyne-functionalized cholesterol or pyridyl group to form the desired conjugate. researchgate.netnih.gov These modifications, particularly when incorporated at the 3'-overhangs of siRNA duplexes, have been shown to increase the stability of the siRNA duplex and provide significant resistance against exonucleases. researchgate.netnih.gov
Similarly, 4'-C-α-aminoethoxy-2'-O-methyl-uridine analogues have been synthesized and incorporated into antisense oligonucleotides. nih.govrsc.org These modifications have demonstrated the ability to maintain moderate thermal stability while exhibiting robust nuclease stability. rsc.org
Table 2: Examples of Functionalized 4'-C-Methylated Uridine Analogues
| Functional Group | Synthetic Method | Potential Advantage | Reference |
| Cholesterol | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Enhanced cellular uptake, increased nuclease resistance | researchgate.netnih.gov |
| Pyridyl | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Enhanced stability and gene silencing activity | researchgate.netnih.gov |
| Aminoethoxy | Multi-step synthesis involving epoxidation and ring-opening | Improved nuclease resistance, maintained thermal stability | nih.govrsc.org |
Purification and Characterization Techniques for Synthetic Analogues
The purification and characterization of synthetic 4'-C-methylated uridine analogues are critical steps to ensure the identity and purity of the final compounds. High-performance liquid chromatography (HPLC) is a widely used technique for the purification of these modified nucleosides and the oligonucleotides into which they are incorporated. rsc.org
A suite of analytical techniques is employed for the characterization of these compounds. Mass spectrometry, including matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry, is used to confirm the molecular weight of the synthesized analogues and oligonucleotides. nih.gov Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR) is essential for elucidating the detailed chemical structure and stereochemistry of the modified nucleosides.
Biochemical and Enzymatic Interactions of 4 C Methylated Uridine Analogues
Substrate Recognition by Host Kinases
For any nucleoside analogue to exert its antiviral effect, it must first be converted into its active 5'-triphosphate form. This multi-step phosphorylation cascade is initiated and carried out by host cell kinases. The efficiency of these enzymatic conversions is a critical determinant of the analogue's potency. The initial phosphorylation, converting the nucleoside to a nucleoside monophosphate, is often the rate-limiting step. nih.gov
The recognition of a modified nucleoside like 4'-C-methyluridine as a substrate by a host kinase is a complex process. Kinases have specific structural requirements for their substrates, and modifications to the sugar moiety can significantly alter binding affinity. nih.govnih.govmdpi.com The enzyme's active site must accommodate the altered shape of the nucleoside, in this case, the steric bulk introduced by the 4'-C-methyl group.
The phosphorylation of nucleoside analogues is a sequential process catalyzed by different types of kinases.
Nucleoside to Nucleoside Monophosphate: This first step is typically catalyzed by nucleoside kinases such as deoxycytidine kinase (dCK) or uridine-cytidine kinase (UCK). nih.govasm.org The substrate specificity of these initial kinases is crucial. For instance, related 2'-C-methylated cytidine (B196190) analogues have been shown to be substrates for dCK, but not necessarily for UCK. nih.govasm.org
Monophosphate to Diphosphate (B83284): Once the monophosphate is formed, nucleoside monophosphate (NMP) kinases catalyze the next phosphorylation step. nih.govwikipedia.org These enzymes, such as UMP-CMP kinase, convert the monophosphate into a diphosphate. nih.gov
Diphosphate to Triphosphate: The final step is the conversion of the diphosphate to the active triphosphate form, a reaction generally catalyzed by nucleoside diphosphate kinases (NDPKs). asm.org
| Phosphorylation Step | Catalyzing Enzyme Class | Example Kinase(s) |
| Nucleoside → Monophosphate | Nucleoside Kinases | Deoxycytidine Kinase (dCK), Uridine-Cytidine Kinase (UCK) |
| Monophosphate → Diphosphate | Nucleoside Monophosphate (NMP) Kinases | UMP-CMP Kinase (YMPK) |
| Diphosphate → Triphosphate | Nucleoside Diphosphate (NDP) Kinases | Nucleoside Diphosphate Kinase (NDPK) |
Interaction with Viral Polymerases
The active 5'-triphosphate form of 4'-C-methylated uridine (B1682114) analogues acts as a competitive inhibitor of viral RNA-dependent RNA polymerases (RdRp). nih.govmdpi.comnih.gov These viral enzymes are essential for replicating the genome of RNA viruses, such as the Hepatitis C virus (HCV). nih.govfrontiersin.org The analogue triphosphate, mimicking the natural uridine triphosphate (UTP), competes for the active site of the polymerase. mdpi.com
The primary target for many 2'- and 4'-modified nucleosides is the viral RdRp, such as the NS5B protein in HCV. nih.govnih.gov The triphosphate of 4'-C-methyluridine's related analogue, 2'-C-methyluridine, is recognized as a substrate by the HCV NS5B polymerase and is incorporated into the nascent RNA strand. nih.gov The presence of the methyl group on the sugar ring interferes with the enzyme's function, leading to the inhibition of viral RNA synthesis. nih.govnih.gov The potency of inhibition is often quantified by the inhibition constant (Ki), which measures the concentration of the inhibitor required to decrease the maximum rate of the enzyme reaction by half. For example, the triphosphate forms of 2'-C-methylated nucleosides have demonstrated potent inhibition of the wild-type HCV NS5B polymerase. nih.gov
Once incorporated into the growing viral RNA chain, 4'-C-methylated analogues function as non-obligate chain terminators. asm.orgnih.gov Unlike obligate chain terminators that lack a 3'-hydroxyl group, these analogues possess the 3'-OH necessary for the formation of the next phosphodiester bond. nih.gov However, the steric hindrance caused by the methyl group at the 4'-position (or 2'-position in related analogues) prevents the polymerase from correctly positioning the next incoming nucleoside triphosphate. nih.govnih.gov This steric clash disrupts the catalytic activity of the polymerase, effectively halting further elongation of the RNA chain. nih.govwikipedia.org This mechanism of delayed chain termination is a hallmark of this class of antiviral compounds. nih.gov
| Feature | Description |
| Mechanism of Action | Competitive inhibition of viral RNA-dependent RNA polymerase (RdRp). |
| Molecular Target | Viral RdRp (e.g., HCV NS5B). |
| Active Form | 5'-triphosphate derivative. |
| Inhibition Type | Non-obligate chain termination. |
| Termination Cause | Steric hindrance from the 4'-C-methyl group prevents the addition of the next nucleotide. nih.govnih.gov |
Modulation of Nucleoside Transporters
For nucleoside analogues like 4'-C-methyluridine to be phosphorylated by intracellular kinases, they must first enter the host cell. This transport across the cell membrane is mediated by specialized membrane proteins known as nucleoside transporters (NTs). nih.govnih.gov There are two main families of NTs in mammalian cells:
Equilibrative Nucleoside Transporters (ENTs): These transporters move nucleosides down their concentration gradient. wikipedia.org
Concentrative Nucleoside Transporters (CNTs): These transporters actively import nucleosides into the cell against a concentration gradient, a process coupled to a sodium ion gradient. wikipedia.orgmembranetransport.org
The expression levels and substrate specificity of these transporters can significantly impact the uptake and, consequently, the antiviral activity of nucleoside-derived drugs. nih.govmdpi.com While the transport into the cell is a prerequisite for the activity of 4'-C-methyluridine, specific studies detailing the direct modulation or interaction of this particular compound with specific NT subtypes are not extensively documented. However, its structural similarity to natural uridine suggests it is likely a substrate for one or more of these transport systems.
Influence on Other Metabolic Pathways
Beyond the primary pathway of phosphorylation and polymerase inhibition, nucleoside analogues can sometimes be diverted into other metabolic routes. For example, cytidine analogues can be subject to deamination by cytidine deaminase (CDA), which converts them into their corresponding uridine analogues. asm.org This has been observed with the related compound β-d-2′-deoxy-2′-fluoro-2′-C-methylcytidine (PSI-6130), which is partially metabolized to its uridine congener. asm.org This creates a second active metabolite that can also be phosphorylated and inhibit the viral polymerase.
There is no direct evidence from the provided search results to suggest that 4'-C-methyluridine significantly influences the UDP-N-acetylglucosamine (UDP-GlcNAc) biosynthetic pathway. This pathway is crucial for producing a key precursor for glycoproteins and other essential macromolecules. nih.govwikipedia.org The enzymes in this pathway, such as UDP-GlcNAc pyrophosphorylase, are highly specific for their natural substrates, UTP and GlcNAc-1P. nih.gov Significant interaction with a modified nucleoside like 4'-C-methyluridine would be unlikely without specific evidence.
Interactions with Methyltransferases
The introduction of a methyl group at the 4'-position of the ribose sugar in uridine analogues has significant implications for their interaction with methyltransferases. While direct enzymatic methylation of the 4'-C-methyl group itself is not anticipated due to the chemical nature of both the substrate and the known mechanisms of methyltransferases, the modification is expected to profoundly influence the enzyme's ability to methylate other parts of the nucleoside, such as the base or the 2'-hydroxyl group. This influence is primarily attributed to steric hindrance and conformational changes imposed by the 4'-C-methyl moiety.
Methyltransferases are a class of enzymes that catalyze the transfer of a methyl group from a donor, typically S-adenosylmethionine (SAM), to a substrate. nih.govoup.com In the context of RNA, various methyltransferases act on uridine residues to produce modified nucleosides that play crucial roles in RNA structure and function. These modifications can occur on the uracil (B121893) base (e.g., at the C5 or N3 positions) or on the ribose sugar (at the 2'-hydroxyl group). nih.govnih.gov The catalytic activity of these enzymes relies on a precise fit of the substrate within their active site.
The active site of an RNA methyltransferase is a highly structured pocket that recognizes the specific nucleoside target and positions it correctly for the methyl transfer reaction. nih.govoup.comresearchgate.net This recognition involves a network of interactions with both the nucleobase and the ribose sugar. Any modification to the substrate that alters its size, shape, or flexibility can disrupt these interactions and affect the enzyme's activity.
Steric Hindrance Effects
The primary mechanism by which 4'-C-methyluridine is likely to affect methyltransferase activity is through steric hindrance. The addition of a bulky methyl group at the 4'-position of the ribose ring can physically obstruct the proper binding of the nucleoside analogue into the enzyme's active site. nih.gov This is particularly relevant for methyltransferases that require a snug fit of the ribose moiety for catalytic efficiency.
The extent of this steric clash would depend on the specific methyltransferase and the location of the target for methylation. For instance, a 2'-O-methyltransferase must accommodate the ribose ring in a way that exposes the 2'-hydroxyl group to the catalytic residues and the SAM cofactor. nih.govnih.gov The presence of a 4'-C-methyl group could prevent the sugar from adopting the necessary conformation or simply be too large to fit within the confines of the active site.
| Uridine Methyltransferase Type | Target Position | Potential for Steric Hindrance by 4'-C-Methyl Group | Rationale |
|---|---|---|---|
| 2'-O-Methyltransferase | 2'-OH of Ribose | High | The active site must closely surround the ribose to position the 2'-OH for methylation. The 4'-C-methyl group would likely clash with amino acid residues forming the sugar-binding pocket. |
| Uracil C5-Methyltransferase | C5 of Uracil | Moderate to High | While the primary interactions are with the uracil base, the ribose moiety must still be correctly positioned. The 4'-C-methyl group could disrupt the necessary orientation of the nucleoside within the active site. |
| Uracil N3-Methyltransferase | N3 of Uracil | Moderate | Similar to C5-methyltransferases, proper positioning of the entire nucleoside is crucial. The 4'-C-methyl group may interfere with the overall binding affinity and alignment. |
Conformational Effects
Enzymes that act on nucleosides are often highly specific for a particular sugar pucker. nih.gov For example, polymerases, another class of enzymes that interact with nucleosides, show strong preferences for specific sugar conformations. It is reasonable to infer that methyltransferases also have conformational preferences for their substrates. The introduction of a methyl group at the 4'-position can constrain the flexibility of the ribose ring and favor one pucker over the other. researchgate.net If the preferred conformation of the 4'-C-methylated analogue does not match the conformational requirements of the methyltransferase's active site, the binding affinity and catalytic efficiency will be significantly reduced.
| Nucleic Acid/Analogue Feature | Typical Preferred Sugar Pucker | Implication for Methyltransferase Interaction |
|---|---|---|
| A-form RNA | C3'-endo (North) | RNA methyltransferases are adapted to bind substrates in this conformation. |
| B-form DNA | C2'-endo (South) | DNA methyltransferases recognize this conformation. |
| 4'-C-Methylated Nucleoside | Likely restricted to a specific pucker (e.g., North-type) | If the restricted pucker does not match the enzyme's requirement, the analogue will be a poor substrate or an inhibitor. |
Biological Activities and Molecular Mechanisms of 4 C Methylated Uridine Analogues
Antiviral Activity in Cellular and In Vivo Models (Non-human)
Modified uridine (B1682114) nucleosides, particularly those with a methyl group at the 4'-C position, have been a focal point of antiviral research. These analogues often exhibit potent activity against a range of viruses by interfering with the viral replication machinery.
Efficacy against Hepatitis C Virus (HCV)
4'-C-methylated uridine analogues have demonstrated significant potential as inhibitors of the Hepatitis C virus (HCV), a member of the Flaviviridae family. Research into these compounds has revealed their ability to target the viral RNA-dependent RNA polymerase (RdRp), NS5B, which is essential for the replication of the HCV genome.
One such analogue, 2'-C-methylcytidine, has been shown to inhibit HCV RNA replication in replicon assays. asm.org Its triphosphate form acts as an inhibitor of the HCV RNA polymerase in vitro. asm.org Furthermore, a prodrug of 2'-C-methylcytidine, NM283, has demonstrated antiviral efficacy in HCV-infected patients. asm.org
In a push to discover more potent anti-HCV agents, researchers have synthesized nucleoside analogues that combine a 2'-C-methyl moiety with a 4'-azido moiety. While the parent nucleosides, 2'-C-methyl-4'-azido cytidine (B196190) and the corresponding uridine and thymidine (B127349) analogues, were found to be inactive against HCV, their 5'-monophosphate prodrugs exhibited anti-HCV activity. nih.gov This suggests that the lack of activity in the parent compounds may be due to inefficient conversion to their active 5'-monophosphate forms. nih.gov
Another line of investigation has focused on 4'-fluoro-2'-C-substituted uridines. The triphosphates of these analogues have shown potent inhibition of the HCV NS5B polymerase, and their phosphoramidate prodrugs have demonstrated very potent activity in HCV subgenomic replicon assays. nih.gov A lead compound from this series, AL-335, which is a phosphoramidate prodrug of 4'-fluoro-2'-C-methyluridine, has shown high levels of the active nucleoside triphosphate in human hepatocytes and in the livers of dogs after oral administration. nih.gov
Table 1: Anti-HCV Activity of 4'-C-Methylated Uridine Analogues
| Compound/Analogue | Target | Assay | Activity |
|---|---|---|---|
| 2'-C-methylcytidine | HCV RNA polymerase | Replicon Assay | EC50: ~1 µM asm.org |
| 2'-C-methylcytidine triphosphate | HCV RNA polymerase | In vitro biochemical assay | IC50: ~0.2 µM asm.org |
| 2'-C-methyl-4'-azido pyrimidine (B1678525) nucleoside phosphoramidate prodrugs | HCV Replication | Replicon Assay | EC50: 3.0 µM and 4.9 µM nih.gov |
| 4'-fluoro-2'-C-substituted uridine triphosphates | HCV NS5B polymerase | Biochemical Assay | IC50: as low as 27 nM nih.gov |
| 4'-fluoro-2'-C-substituted uridine phosphoramidate prodrugs | HCV Replication | Subgenomic Replicon Assay | EC50: as low as 20 nM nih.gov |
Efficacy against Respiratory Syncytial Virus (RSV)
Analogues of 4'-C-methylated uridine have also been investigated for their activity against Respiratory Syncytial Virus (RSV), a major cause of lower respiratory tract infections. A notable example is 4'-fluorouridine (4'-FlU), a ribonucleoside analogue that has demonstrated potent inhibition of RSV. nih.govnih.gov
In cellular models, 4'-FlU has shown a high selectivity index against RSV. nih.gov Mechanistic studies have revealed that it inhibits the RSV RNA-dependent RNA polymerase (RdRp), leading to a stalling of transcription after its incorporation into the viral RNA. nih.govnih.gov This inhibitory effect is consistent with competitive inhibition of the viral polymerase, as the antiviral activity can be reversed by the addition of excess pyrimidines like cytidine and uridine. nih.gov
In a mouse model of RSV infection, orally administered 4'-FlU was found to be highly efficacious. nih.govnews-medical.net Treatment initiated up to 24 hours post-infection resulted in a significant reduction in viral load. news-medical.net These findings highlight the potential of 4'-substituted uridine analogues as therapeutic agents for RSV infections.
Table 2: Anti-RSV Activity of a 4'-Substituted Uridine Analogue
| Compound/Analogue | Target | Model | Efficacy |
|---|---|---|---|
| 4'-fluorouridine (4'-FlU) | RSV RdRp | Cellular and human airway epithelia organoids | Potent inhibition with high selectivity index nih.gov |
| 4'-fluorouridine (4'-FlU) | RSV Replication | Mouse model | Highly efficacious with oral administration nih.govnews-medical.net |
Activity against Other Flaviviruses
The antiviral activity of 4'-C-methylated uridine analogues extends to other members of the Flavivirus genus. For instance, 2'-C-methylcytidine (2CMC) has been reported to exert potent anti-Dengue virus (DENV) activity. nih.gov This activity was observed in both DENV subgenomic RNA replicon and infectious systems. nih.gov
The mechanism of action of 2CMC against DENV is believed to be the inhibition of the viral RNA polymerase. nih.gov In vivo studies using a xenograft bioluminescence-based DENV replicon model and a DENV-infected suckling mouse model have further demonstrated the anti-DENV replication activity of 2CMC. nih.gov
Another 2'-C-methyluridine analogue has also shown inhibitory activity against Dengue virus replication. nih.gov These findings suggest that 4'-C-methylated uridine derivatives could serve as a scaffold for the development of broad-spectrum antiviral agents against flaviviruses.
Table 3: Anti-Dengue Virus Activity of a 2'-C-Methylated Cytidine Analogue
| Compound/Analogue | Target | Assay/Model | Activity |
|---|---|---|---|
| 2'-C-methylcytidine (2CMC) | DENV Replication | DENV subgenomic RNA replicon and infectious systems | IC50: 11.2±0.3μM nih.gov |
| 2'-C-methylcytidine (2CMC) | DENV Replication | Xenograft bioluminescence-based DENV replicon and suckling mice models | Demonstrated in vivo anti-DENV activity nih.gov |
Mechanisms of Viral Replication Inhibition
The primary mechanism by which 4'-C-methylated uridine analogues inhibit viral replication is through the targeting of the viral RNA-dependent RNA polymerase (RdRp). These nucleoside analogues act as substrates for the viral polymerase and, upon incorporation into the growing viral RNA chain, disrupt further synthesis.
For HCV, the triphosphate forms of these analogues are potent inhibitors of the NS5B polymerase. nih.gov Similarly, for RSV, 4'-fluorouridine leads to transcriptional stalling after being incorporated by the viral RdRp. nih.govnih.gov This suggests a mechanism of chain termination or a significant disruption of the polymerase's translocation along the RNA template. The competitive nature of this inhibition is supported by the observation that the antiviral effect can be reversed by the addition of natural pyrimidine nucleosides. nih.gov
Impact on RNA Metabolism and Function
Effects on Nuclease Resistance
A significant challenge in the therapeutic use of oligonucleotides is their susceptibility to degradation by cellular nucleases. Chemical modifications are often incorporated to enhance their stability. The introduction of substituents at the 4'-C position of the ribose sugar is one such strategy that has been shown to improve nuclease resistance.
Studies on small interfering RNAs (siRNAs) have demonstrated that combining 2'-substituents (like fluoro or methoxy groups) with 4'-C-substituents (such as a methyl group) can lead to increased resistance against exonuclease degradation. nih.gov For instance, the presence of a 4'-Cα-methyl group in conjunction with a 2'-fluoro modification has been shown to enhance nuclease stability. nih.gov
The structural basis for this increased resistance is thought to be due to steric hindrance. The 4'-C substituent lies in proximity to both the 3'- and 5'-adjacent phosphates, potentially impeding the access of nuclease enzymes to the phosphodiester backbone. nih.gov This enhanced stability is a desirable property for therapeutic oligonucleotides, as it can prolong their half-life and improve their biological activity.
Modulation of RNase H Activity
The stability of therapeutic oligonucleotides against degradation by cellular nucleases is a critical determinant of their efficacy. One such nuclease, RNase H, is responsible for the cleavage of the RNA strand in DNA-RNA hybrids. The introduction of a 4'-C-methyl group on uridine residues within an oligonucleotide can significantly modulate RNase H activity.
Antisense oligonucleotides containing 4′-C-α-aminoethoxy-2′-O-methyl-5-propynyl-uridine have been shown to efficiently activate RNase H-mediated antisense activity in vitro when gaps are present nih.gov. However, there is also concern that modifications in the minor groove of the DNA/RNA duplex, such as a 4'-C-aminoethoxy side chain, could sterically or electronically interfere with RNase H1 recognition nih.gov.
Table 1: Nuclease Resistance of Oligonucleotides with 4'-C-Methyl Uridine Analogues (Note: Data often derived from analogues with combined modifications)
| Modification | Nuclease Type | Observed Effect on Resistance | Reference |
| 4'-Cα-methyl (in combination with 2'-F) | Exonuclease | Increased nuclease stability | nih.gov |
| 4'-C-methylpyridine-2'-O-methyl | Snake Venom Phosphodiesterase (SVPD) | Significant resistance | researchgate.net |
| 4'-C-α-aminoalkyl-2'-O-methyl | General Nucleases | Superior nuclease resistance | nih.gov |
Influence on RNAi Activity (e.g., siRNA)
The RNA interference (RNAi) pathway, mediated by siRNAs, is a powerful mechanism for gene silencing. The incorporation of 4'-C-methylated uridine analogues into siRNA duplexes can have a profound, yet position-dependent, impact on their activity.
The RNAi process involves the loading of the siRNA into the RNA-induced silencing complex (RISC), where the guide strand directs the cleavage of the target mRNA wikipedia.org. Chemical modifications can affect this process by altering the siRNA's stability, its binding affinity for the target mRNA, and its interaction with the RISC machinery.
Studies have demonstrated that modifications at the 4'-C position are generally well-tolerated in siRNAs, particularly at the 3'-overhangs of the passenger strand researchgate.netnih.gov. In some instances, these modifications have been shown to enhance gene-silencing activity. For example, siRNAs containing a 4'-C-methylpyridine-2'-O-methyl uridine modification at the 3'-overhang of the passenger strand exhibited effective gene silencing researchgate.net.
Table 2: Influence of 4'-C-Methyl Uridine Analogues on siRNA Gene Silencing Activity
| Modification Position | Analogue | Effect on Gene Silencing | Reference |
| 3'-overhang of passenger strand | 4'-C-methylpyridine-2'-O-methyl uridine | Enhanced activity | researchgate.net |
| Internal positions of guide strand | 2',4'-modifications | Generally well-tolerated | nih.govnih.gov |
| Seed region of guide strand | General 4'-C modifications | Often reduced activity | nih.gov |
Role in Gene Silencing Mechanisms
The primary role of 4'-C-methylated uridine analogues in gene silencing is intrinsically linked to their influence on the RNAi pathway. By enhancing the metabolic stability of siRNAs, these modifications can prolong their gene-silencing effect. The increased resistance to nucleases means that the siRNA molecules are available for a longer period within the cell to engage with the RISC complex and target mRNA.
The mechanism of gene silencing via RNAi involves the cleavage of the target mRNA by the Argonaute-2 (Ago2) protein, the catalytic component of RISC . The proper loading of the siRNA guide strand into Ago2 is essential for this process. Modifications at the 4'-C position can influence the conformation of the sugar-phosphate backbone of the siRNA, which in turn can affect how the siRNA is recognized and loaded into RISC. While some modifications are well-tolerated, others, particularly bulky additions, can be detrimental nih.gov.
Effects on Cellular Uptake and Bioavailability (within research context, not dosage)
Furthermore, the enhanced stability against extracellular nucleases conferred by 4'-C-methylation can increase the bioavailability of the oligonucleotide in the systemic circulation, allowing more of the therapeutic agent to reach the target tissue researchgate.net. While direct quantitative studies on the cellular uptake of oligonucleotides containing only 4'-C-methyl-uridine are scarce, the focus of current research is on the synergistic effects of this modification with other delivery-enhancing moieties.
Table 3: Strategies to Enhance Cellular Uptake of Oligonucleotides Containing 4'-C-Methyl Uridine Analogues
| Delivery Strategy | Role of 4'-C-Methyl Uridine | Potential Outcome | Reference |
| Cholesterol Conjugation | Provides nuclease resistance to the conjugate | Enhanced cellular uptake via lipoprotein pathways | researchgate.net |
| General Nuclease Resistance | Protects against degradation in extracellular space | Increased bioavailability and tissue delivery | researchgate.net |
Applications of 4 C Methylated Uridine Analogues in Nucleic Acid Research
Design and Development of Oligonucleotide Therapeutics
In the realm of ASO technology, 4'-C-methylated uridine (B1682114) analogues have been engineered to enhance the therapeutic potential of these single-stranded DNA-like molecules. nih.gov These ASOs are designed to bind to specific messenger RNA (mRNA) targets, leading to the degradation of the mRNA and subsequent reduction in the expression of a disease-causing protein. youtube.comsigmaaldrich.com The chemical modifications, including 4'-C-methylation, are crucial for improving their drug-like properties. nih.govbeilstein-journals.org
Research has demonstrated that the incorporation of novel 4'-C-substituted thymidine (B127349) analogs, such as 4′-C-(N-ethyl)aminoethyl (4′-EAE-T) and 4′-C-(N-butyl)aminoethyl (4′-BAE-T), into gapmer ASOs can confer enhanced nuclease resistance. mdpi.comnih.gov For instance, oligonucleotides modified with 4′-EAE-T exhibited the highest stability in bovine serum conditions. mdpi.comnih.gov Furthermore, these modifications have been shown to be compatible with the mechanism of action of RNase H, an enzyme essential for the activity of many ASOs. nih.govmdpi.com While preserving RNase H cleavage susceptibility, some minor alterations in the cleavage pattern have been observed. mdpi.comnih.gov
A notable example is the development of 4′-C-α-aminoethoxy-2′-O-methyl-5-propynyl-uridine (4AEopU). nih.gov ASOs containing this analogue demonstrated superior thermal stability and nuclease resistance while efficiently activating RNase H-mediated cleavage of the target RNA in vitro. nih.gov The strategic placement of such modified nucleotides, often in the "wings" of a "gapmer" ASO, protects the oligonucleotide from degradation without interfering with the central "gap" region that is recognized by RNase H. nih.govmdpi.comnih.gov
Table 1: Properties of Antisense Oligonucleotides Modified with 4'-C-Substituted Thymidine Analogs
| Modification | Relative Nuclease Resistance | RNA Binding Affinity (vs. 4'-MAE-T) | Gene Silencing Activity (vs. control) |
|---|---|---|---|
| 4'-EAE-T | Highest | Similar | Comparable |
| 4'-BAE-T | High | Similar | Comparable |
| 4'-OAE-T | Moderate | Marked Decrease | Low |
Data synthesized from studies on gapmer-type ASOs targeting the KRAS gene. mdpi.comnih.govresearchgate.net
The therapeutic potential of siRNAs, which mediate gene silencing through the RNA interference (RNAi) pathway, has also been significantly advanced by the incorporation of 4'-C-methylated uridine analogues. researchgate.netresearchgate.netnih.govnih.gov A primary challenge in siRNA therapeutics is their susceptibility to degradation by nucleases and their potential to elicit off-target effects. acs.org Chemical modifications, including those at the 4'-C position, are pivotal in addressing these issues. researchgate.netresearchgate.netnih.govnih.gov
Furthermore, conjugating molecules like cholesterol or methylpyridine to 4'-C-methylated uridine at the 3'-overhangs of siRNA duplexes has been explored to enhance stability and facilitate carrier-free cellular uptake. researchgate.netacs.orgnih.gov For example, a 4'-C-methylpyridine-2'-O-methyl (4'-C-Mpy-2'-O-Me) uridine modification demonstrated significant resistance to 3'-specific exonucleases. researchgate.netacs.orgnih.gov Such modifications can also influence the thermal stability of the siRNA duplex, with some showing a marginal increase in the melting temperature (Tm), indicating a stabilization of the duplex. acs.org
Table 2: Effect of 4'-C-Methylated Uridine Analogues on siRNA Duplex Stability
| Modification Location | Change in Melting Temperature (Tm) per modification |
|---|---|
| Single 4'-C-chol-2'-OMe Uridine | Marginal Increase |
| Single 4'-C-Mpy-2'-O-Me Uridine | Marginal Increase |
| Dual 4'-C-Mpy-2'-O-Me Uridine (one on each overhang) | +0.25 °C |
Data based on anti-Renilla siRNA duplexes. acs.org
Probes for Studying RNA Structure and Activity
For example, the introduction of 4'-C-methoxy or 4'-C-fluoro modifications at the 3'-overhang of the guide strand of an siRNA has been shown to enhance gene knockdown activity. nih.gov It is hypothesized that these modifications promote favorable interactions with the PAZ domain of the Argonaute 2 (hAGO2) protein, a key component of the RNA-induced silencing complex (RISC). nih.gov This suggests that 4'-C-methylated uridine analogues can be used as probes to map the specific structural features of RNA that are recognized by RNA-binding proteins.
Tools for Mechanistic Studies of Nucleic Acid Processing
The incorporation of 4'-C-methylated uridine analogues into nucleic acid substrates provides a powerful tool for dissecting the mechanisms of enzymes involved in nucleic acid processing. These modified substrates can be used to probe the active sites of enzymes, identify critical contacts between the enzyme and its substrate, and elucidate the catalytic mechanisms of these essential biological machines.
A prime example is the study of RNA-dependent RNA polymerases (RdRps), which are crucial enzymes for the replication of many RNA viruses. asm.org Nucleoside analogues with modifications at the 2' or 4' positions have shown significant antiviral activity by targeting these polymerases. asm.org The triphosphate form of β-d-2′-deoxy-2′-fluoro-2′-C-methylcytidine is a potent inhibitor of the hepatitis C virus (HCV) RdRp. nih.gov Interestingly, the metabolism of this compound also leads to the formation of the corresponding uridine triphosphate analogue, β-d-2′-deoxy-2′-fluoro-2′-C-methyluridine 5′-triphosphate, which is also a potent inhibitor of the HCV RdRp. nih.gov By comparing the inhibitory activities and incorporation efficiencies of these and other modified nucleoside triphosphates, researchers can gain a deeper understanding of the substrate specificity and catalytic mechanism of the viral polymerase.
Similarly, the interaction of ASOs containing 4'-C-methylated nucleotides with RNase H can be studied to understand the structural requirements for enzyme recognition and cleavage. While some modifications are well-tolerated, others can alter the cleavage pattern, providing valuable information about how the enzyme interacts with the DNA/RNA heteroduplex. mdpi.com
Computational Modeling for Antiviral Design
Computational modeling, particularly molecular dynamics simulations, plays a crucial role in the rational design of antiviral nucleoside analogues, including those with 4'-C-methyl modifications. scispace.comarxiv.orgnih.gov These in silico approaches allow researchers to predict how a particular modification will affect the structure and dynamics of a nucleic acid duplex and its interaction with target proteins, such as viral polymerases. nih.gov
By simulating the behavior of modified oligonucleotides at the atomic level, scientists can gain insights into the conformational preferences of the sugar ring, the stability of the duplex, and the potential for steric clashes or favorable interactions within the active site of an enzyme. acs.orgmdc-berlin.de For instance, molecular modeling studies can help to rationalize the observed effects of 4'-C-methyl modifications on the thermal stability of siRNA duplexes or the binding affinity of ASOs to their target RNA. acs.org
In the context of antiviral design, computational models can be used to predict which modifications are most likely to be incorporated by a viral polymerase and act as chain terminators, thereby inhibiting viral replication. nih.gov This predictive power can help to prioritize the synthesis and experimental testing of the most promising candidate compounds, accelerating the drug discovery process. Molecular modeling has been used to illustrate that a 4'-C-methylpyridine-2'-O-methyl uridine at the 3'-overhang of an siRNA guide strand shows minimal interaction with the PAZ domain of the hAgo2 protein, providing a structural basis for its compatibility with the RISC machinery. acs.org
Future Research Directions and Unexplored Avenues
Expansion of 4'-C-Methyl Modification to Other Nucleoside Analogues
A significant avenue for future research lies in applying the 4'-C-methyl modification to a wider array of nucleoside analogues. While the initial focus has been on uridine (B1682114) and thymidine (B127349) derivatives for antiviral applications, this modification can be systematically extended to other purine (B94841) and pyrimidine (B1678525) nucleosides. Researchers are actively synthesizing and evaluating new compounds by combining the 4'-C-methyl group with other known beneficial modifications on the sugar or the nucleobase. researchgate.net
Key areas for expansion include:
Combination with Other Sugar Modifications: Introducing the 4'-C-methyl group into nucleosides that already contain modifications at the 2' or 3' positions could lead to synergistic effects. For instance, combining it with 2'-fluoro or 2'-deoxy modifications may enhance metabolic stability and alter the mechanism of action.
Diverse Nucleobase Analogues: The synthesis of 4'-C-methyl analogues is being expanded to include a variety of non-canonical nucleobases. researchgate.net This includes bases like 2-chloroadenine, 6-chloroadenine, and iodouracil, which are of high interest in drug discovery. researchgate.net This modular approach allows for the rapid generation of diverse chemical libraries to screen for new biological activities. nih.gov
Stereochemical Exploration: Research is also exploring different stereochemical configurations, such as synthesizing L-lyxose configured uridine derivatives with a 4'-C-methyl group to investigate how stereochemistry impacts biological function and target interaction. researchgate.net
| Analogue Class | Specific Examples | Potential Research Focus | Reference |
|---|---|---|---|
| Deoxyribonucleosides | 2'-Deoxy-4'-C-methyluridine, 4'-C-Methylthymidine | Antiviral (HIV, VZV), DNA polymerase inhibition | researchgate.netnih.gov |
| Ribonucleosides | 4'-C-Methyladenosine, 4'-C-Methylcytidine | RNA therapeutics, RNAi modulation, antiviral (HCV) | researchgate.net |
| Unsaturated Analogues | 2',3'-Unsaturated 4'-C-methyl nucleosides | Exploration of novel antiviral mechanisms | researchgate.net |
| Thionucleosides | 2'-C-Methyl-4'-thionucleosides | Antiviral (HCV), enhanced metabolic stability | nih.gov |
| Branched Nucleosides | 4'-α-C-Branched N,O-nucleosides | Antiviral (HSV, HTLV-1), apoptosis induction | nih.gov |
Exploration of Novel Biochemical Targets
While viral polymerases (like HIV reverse transcriptase and HCV RNA-dependent RNA polymerase) have been the primary targets for 4'-C-methylated nucleosides, future research is aimed at identifying and validating new biochemical targets. asm.orgnih.gov The conformational constraints imposed by the 4'-C-methyl group can be exploited to achieve selectivity for enzymes beyond the realm of virology.
Potential new targets include:
Human DNA and RNA Polymerases: Investigating the interaction of these analogues with human polymerases is crucial. While the goal is often to avoid inhibiting human enzymes to minimize toxicity, selective inhibition of specific human polymerases, such as those involved in cancer cell proliferation, could open up new therapeutic avenues.
Kinases: Nucleoside analogues must be phosphorylated to their active triphosphate form. Understanding how cellular and viral kinases process 4'-C-methylated nucleosides is essential. This knowledge could be used to design analogues that are preferentially activated in target cells (e.g., cancer cells or virus-infected cells).
RNA-Modifying Enzymes: The structural similarity of these analogues to natural ribonucleosides makes them interesting probes for enzymes involved in RNA processing and modification, such as methyltransferases and RNA editing enzymes like ADAR (Adenosine Deaminase Acting on RNA). researchgate.net Studies have already shown that 4'-C-methylation can potently inhibit the ADAR reaction, suggesting a role in modulating RNA editing processes. researchgate.net
Ribosomal Function: Given that modified nucleosides are integral to the structure and function of ribosomal RNA (rRNA), 4'-C-methyl analogues could be used to probe ribosome assembly and translation processes.
Advanced Computational Design of Analogues
Computational modeling and simulation are becoming indispensable tools for accelerating the design and optimization of novel nucleoside analogues. These methods provide insights into the molecular interactions between the analogue and its biological target, guiding synthetic efforts toward compounds with higher potency and selectivity.
Future computational approaches will likely involve:
Free Energy Perturbation (FEP): FEP is a powerful computational method used to predict the binding affinity of a ligand to a protein. researchgate.net It can be applied to virtually screen a library of potential 4'-C-methyl analogues against a specific target, prioritizing the most promising candidates for synthesis. Recent studies have successfully used FEP to predict the substrate affinity of methyl-substituted uridine analogues for both host kinases and viral polymerases. researchgate.net
Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach allows for a more accurate description of the electronic changes that occur during enzymatic reactions, providing detailed insights into the mechanism of action of these analogues as inhibitors.
Development of Research Tools for Studying Cellular Processes
The unique properties of 4'-C-methylated nucleosides make them valuable as molecular probes for studying fundamental cellular processes. Their ability to interfere with nucleic acid metabolism in specific ways can be harnessed to dissect complex biological pathways.
Applications as research tools include:
Probing DNA/RNA Polymerase Function: Because these analogues can act as chain terminators or cause polymerases to pause, they can be used to study the kinetics and fidelity of DNA and RNA synthesis. nih.gov For example, 4'-C-methylthymidine triphosphate has been shown to cause a "temporal" pause in DNA synthesis by HIV reverse transcriptase, providing a tool to study the dynamics of polymerization.
Investigating RNA Interference (RNAi): The incorporation of modified nucleosides into small interfering RNAs (siRNAs) is a key strategy for improving their therapeutic potential. nih.gov Introducing 4'-C-methyluridine into siRNA strands could enhance their metabolic stability and modulate their interaction with the RNA-induced silencing complex (RISC), offering a way to study and optimize the RNAi pathway.
Studying Nucleic Acid Conformation: The 4'-C-methyl group locks the sugar into a specific conformation (typically 3'-exo), which is different from the 3'-endo conformation of natural nucleosides. nih.gov This makes these compounds excellent tools for investigating how sugar pucker influences the structure of DNA and RNA, as well as their recognition by proteins.
Investigation into Broader Biological Systems (non-human models)
To fully understand the potential of 4'-C-methyluridine and its analogues, their effects must be studied in a variety of biological systems beyond human cell lines. This includes research in animal models, microorganisms, and plants to explore new therapeutic applications and uncover novel biological functions.
Future research in non-human models may focus on:
Antiviral Activity in Animal Models: While initial testing is done in cell culture (e.g., MT-4 cells for HIV), promising compounds must be evaluated in relevant animal models to assess their efficacy, pharmacokinetics, and distribution. researchgate.net
Antibacterial and Antiparasitic Screening: The library of 4'-C-methyl nucleoside analogues should be screened for activity against a broad range of pathogens. Bacteria and parasites have unique nucleoside metabolic pathways that could be selectively targeted by these compounds. For example, analogues that activate Escherichia coli-derived RNase H could be explored for antibacterial applications.
Applications in Plant Biology: Plants rely on complex RNA-mediated processes for growth, development, and defense against pathogens. 4'-C-methylated nucleosides could be used as tools to study these pathways or potentially be developed into agents that protect plants from viral infections.
Exploring Viral Resistance Mechanisms: Studying how viruses like HIV or Varicella-zoster virus (VZV) develop resistance to 4'-C-methylated nucleosides in cell culture models can provide crucial information about the viral target and inform the design of next-generation inhibitors that can overcome resistance. nih.gov
Q & A
Q. How can researchers validate unexpected spectroscopic data for 4'-C-methyluridine derivatives?
- Methodological Answer : Re-run NMR under standardized conditions (e.g., solvent, temperature) and compare with quantum-mechanical DFT calculations for predicted chemical shifts. Collaborate with independent labs for blind validation of ambiguous peaks .
Q. What statistical methods are appropriate for analyzing dose-dependent cytotoxicity data?
- Methodological Answer : Apply non-linear regression (e.g., sigmoidal dose-response model) to calculate EC values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Report 95% confidence intervals and effect sizes to contextualize significance .
Cross-Disciplinary and Emerging Methods
Q. How can microspectroscopic techniques advance studies of 4'-C-methyluridine's cellular uptake?
- Methodological Answer : Use fluorescence lifetime imaging (FLIM) with labeled analogs (e.g., Cy5-4'-C-methyluridine) to visualize subcellular localization. Pair with SERS (surface-enhanced Raman spectroscopy) for single-molecule detection in live cells .
Q. What ethical considerations apply when repurposing 4'-C-methyluridine data from non-human studies for clinical hypotheses?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
